Bis(azetidin-1-yl)diazene

Description

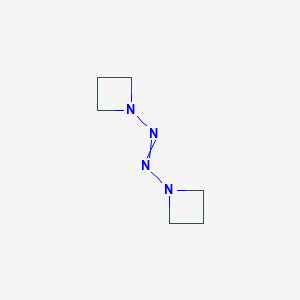

Bis(azetidin-1-yl)diazene is a heterocyclic compound featuring two azetidine rings (four-membered saturated nitrogen-containing heterocycles) bridged by a diazene (N=N) group. The compound’s small, rigid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by strained heterocycles .

Properties

CAS No. |

67523-80-2 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

bis(azetidin-1-yl)diazene |

InChI |

InChI=1S/C6H12N4/c1-3-9(4-1)7-8-10-5-2-6-10/h1-6H2 |

InChI Key |

AWLPUHLEODYMHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)N=NN2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(azetidin-1-yl)diazene typically involves the formation of azetidine rings followed by their connection through a diazene linkage. One common method for synthesizing azetidines is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Bis(azetidin-1-yl)diazene can undergo various types of chemical reactions, including:

Oxidation: The diazene linkage can be oxidized to form azo compounds.

Reduction: The diazene linkage can be reduced to form hydrazine derivatives.

Substitution: The azetidine rings can participate in nucleophilic substitution reactions due to the ring strain.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazene linkage can yield azo compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Bis(azetidin-1-yl)diazene has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique reactivity.

Biology: The compound’s ability to form stable yet reactive intermediates makes it useful in studying enzyme mechanisms and protein interactions.

Industry: It can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of bis(azetidin-1-yl)diazene involves its ability to undergo various chemical transformations due to the ring strain in the azetidine rings and the reactivity of the diazene linkage. These properties allow it to interact with molecular targets such as enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidine-Containing Compounds

- Azetidin-2-one derivatives (e.g., from ): These compounds replace the diazene group with a ketone, reducing strain but enabling nucleophilic reactivity. For example, hydrazide intermediates derived from benzimidazole react with acetophenones to form azetidin-2-one derivatives, which are evaluated for antimicrobial activity . In contrast, Bis(azetidin-1-yl)diazene’s diazene linker may enhance redox activity or metal-binding capabilities.

- TLR7-9 Antagonists (): A patented compound, 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, incorporates azetidin-1-yl groups within a larger pharmacophore. This highlights the azetidine ring’s utility in drug design for autoimmune diseases, suggesting this compound could serve as a scaffold for similar therapeutic targets .

Diazene-Containing Compounds

- Dichlorodiazadienes (): These compounds, such as (E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(p-tolyl)diazene, share the diazene group but feature aromatic substituents. They exhibit 20% structural similarity to phosphodiesterase enzymes and ligand-gated ion channels, indicating that this compound’s azetidine substituents might alter target specificity or potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.